molecular formula C12H16INOS B14509608 Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide CAS No. 63816-02-4

Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide

Cat. No.: B14509608
CAS No.: 63816-02-4
M. Wt: 349.23 g/mol
InChI Key: WWJBNDOZRQKDKD-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide is a chemical compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, a methoxy group at the 6-position, and two methyl groups at the 2 and 5 positions, with an iodide ion as the counterion. Benzothiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide typically involves the reaction of 3-ethyl-6-methoxy-2,5-dimethylbenzothiazole with an iodinating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The iodinating agent, such as iodine or an iodine-containing compound, reacts with the benzothiazole derivative to form the desired iodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under mild conditions to avoid decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced benzothiazole derivatives. Substitution reactions result in various substituted benzothiazolium compounds.

Scientific Research Applications

Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazolium derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium, 3-ethyl-2-methyl-, iodide: Similar structure but lacks the methoxy and additional methyl groups.

    Benzothiazolium, 2,3-dimethyl-, iodide: Similar structure but lacks the ethyl and methoxy groups.

Uniqueness

Benzothiazolium, 3-ethyl-6-methoxy-2,5-dimethyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the additional methyl groups at the 2 and 5 positions differentiate it from other benzothiazolium compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

63816-02-4

Molecular Formula

C12H16INOS

Molecular Weight

349.23 g/mol

IUPAC Name

3-ethyl-6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C12H16NOS.HI/c1-5-13-9(3)15-12-7-11(14-4)8(2)6-10(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

WWJBNDOZRQKDKD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C(=C2)OC)C)C.[I-]

Origin of Product

United States

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